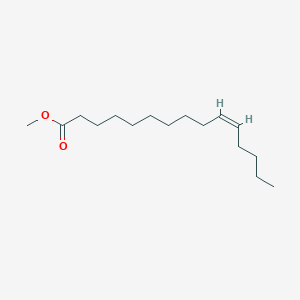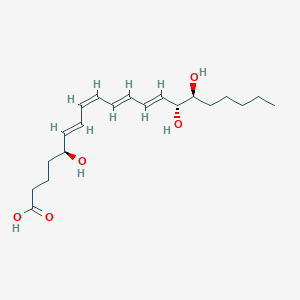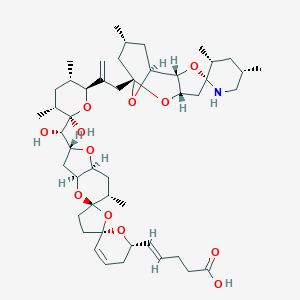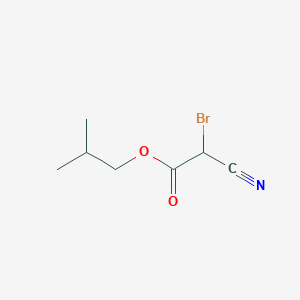
(Z)-10-Pentadecenoic acid methyl ester
Overview
Description
10(Z)-Pentadecenoic Acid methyl ester is an organic compound belonging to the class of fatty acid methyl esters It is derived from pentadecenoic acid, a monounsaturated fatty acid with a double bond at the 10th carbon in the Z (cis) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
10(Z)-Pentadecenoic Acid methyl ester can be synthesized through the esterification of 10(Z)-Pentadecenoic Acid with methanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters, including 10(Z)-Pentadecenoic Acid methyl ester, often involves the transesterification of triglycerides found in natural oils and fats. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to convert the triglycerides into methyl esters and glycerol .
Chemical Reactions Analysis
Types of Reactions
10(Z)-Pentadecenoic Acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Major Products
Hydrolysis: Produces 10(Z)-Pentadecenoic Acid and methanol.
Oxidation: Can produce epoxides or diols depending on the oxidizing agent and conditions.
Reduction: Produces the corresponding alcohol.
Scientific Research Applications
10(Z)-Pentadecenoic Acid methyl ester has several applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of 10(Z)-Pentadecenoic Acid methyl ester involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into phospholipids, affecting membrane fluidity and function. It may also modulate the activity of enzymes such as lipases and desaturases, influencing the synthesis and breakdown of other fatty acids .
Comparison with Similar Compounds
Similar Compounds
Methyl Oleate: Another monounsaturated fatty acid methyl ester with a double bond at the 9th carbon.
Methyl Linoleate: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th carbons.
Methyl Palmitate: A saturated fatty acid methyl ester with no double bonds.
Uniqueness
10(Z)-Pentadecenoic Acid methyl ester is unique due to its specific double bond position and configuration, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are desired, such as in the formulation of specialized lubricants or in the study of lipid metabolism .
Properties
IUPAC Name |
methyl (Z)-pentadec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIPLFNJDRCFD-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90176-52-6 | |
| Record name | 90176-52-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)




